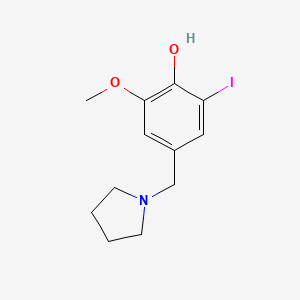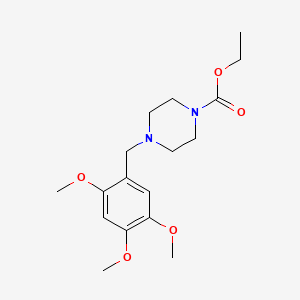
2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol
Overview
Description
2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol is a synthetic organic compound that features a phenolic core substituted with iodine, methoxy, and pyrrolidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol typically involves the iodination of a methoxy-substituted phenol followed by the introduction of the pyrrolidinylmethyl group. A common synthetic route includes:
Iodination: The starting material, 6-methoxyphenol, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Pyrrolidinylmethylation: The iodinated intermediate is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone derivative.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrrolidinylmethyl group may enhance its binding affinity to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxyphenol: Lacks the pyrrolidinylmethyl group, which may reduce its biological activity.
6-Methoxy-4-(pyrrolidin-1-ylmethyl)phenol: Lacks the iodine substituent, which may alter its reactivity and binding properties.
Uniqueness
2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both iodine and pyrrolidinylmethyl groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-16-11-7-9(6-10(13)12(11)15)8-14-4-2-3-5-14/h6-7,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWCFUVNNNBWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCC2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3851991.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B3851992.png)

![1-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B3852007.png)
![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)
![2,6-dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine](/img/structure/B3852029.png)
![2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol](/img/structure/B3852042.png)
![2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B3852044.png)
![6,8-dichloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3852056.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine](/img/structure/B3852064.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3852075.png)

